molecular formula C20H19BrN2O3S2 B2557777 N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105215-02-8

N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No. B2557777
CAS RN: 1105215-02-8
M. Wt: 479.41
InChI Key: ORMZOLKEKGDEKP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, also known as BPTM, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamide compounds and has a molecular weight of 453.5 g/mol. BPTM is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of diabetes, obesity, and other metabolic disorders.

Scientific Research Applications

Antimicrobial Activity

Compounds such as N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide have been explored for their potential antimicrobial activities. Research indicates that some derivatives of thiophene-2-carboxamides display significant antibacterial activity against various strains, including B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018). Additionally, similar compounds have been evaluated for their effectiveness against drug-resistant bacteria, showing promising results (Siddiqa et al., 2022).

Potential in Antimalarial Drug Development

These compounds have also been investigated for their use in antimalarial drug development. For instance, benzothiophene carboxamide derivatives have been identified as inhibitors of Plasmodium enoyl‐acyl carrier protein (ACP) reductase, a key enzyme in the Plasmodium falciparum lifecycle, indicating their potential as antimalarial agents (Banerjee et al., 2011).

Synthesis and Characterization

The synthesis and characterization of these compounds are also areas of active research. Studies focus on developing efficient synthetic routes for these compounds and understanding their chemical properties. For example, a study detailed the regioselective synthesis of similar bromo-substituted thiophene-2-carboxamides, which is essential for their potential applications (Bar & Martin, 2021).

properties

IUPAC Name

N-(4-bromophenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S2/c1-3-14-4-10-17(11-5-14)23(2)28(25,26)18-12-13-27-19(18)20(24)22-16-8-6-15(21)7-9-16/h4-13H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMZOLKEKGDEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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